N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride is a compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound features a pyrazole ring, which is known for its versatility and wide range of applications in various scientific domains. The presence of difluoromethyl and ethyl groups further enhances its chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(difluoromethyl)pyrazole with an appropriate alkylating agent to introduce the ethyl and methyl groups. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Known for its fungicidal activity.
5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide: A reversible inhibitor of Bruton Kinase (BTK), used in cancer therapy.
Uniqueness
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride stands out due to its unique combination of difluoromethyl and ethyl groups, which confer enhanced chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H16ClF2N5 |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-3-17-7-8(2)10(16-17)14-6-9-4-5-15-18(9)11(12)13;/h4-5,7,11H,3,6H2,1-2H3,(H,14,16);1H |
InChI Key |
MIKZZTDANCZTQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC=NN2C(F)F)C.Cl |
Origin of Product |
United States |
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